molecular formula C18H18F3N3O3S B2549175 N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-44-6

N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea

Cat. No.: B2549175
CAS No.: 672950-44-6
M. Wt: 413.42
InChI Key: LBKRKPHMRXTOKX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a urea derivative featuring a 2,4-difluorophenyl group and a 4-piperidinyl moiety substituted at the 1-position with a 4-fluorophenylsulfonyl group. This structure confers unique electronic and steric properties due to the fluorine atoms (electron-withdrawing) and the sulfonyl group (polar, hydrogen-bond acceptor).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S/c19-12-1-4-15(5-2-12)28(26,27)24-9-7-14(8-10-24)22-18(25)23-17-6-3-13(20)11-16(17)21/h1-6,11,14H,7-10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKRKPHMRXTOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-difluoroaniline: This involves the nitration of 2,4-difluorobenzene followed by reduction to obtain 2,4-difluoroaniline.

    Formation of 4-fluorophenylsulfonyl chloride: This is achieved by sulfonation of 4-fluoroaniline followed by chlorination.

    Coupling Reaction: The 2,4-difluoroaniline is reacted with 4-fluorophenylsulfonyl chloride in the presence of a base to form the sulfonamide intermediate.

    Cyclization: The sulfonamide intermediate undergoes cyclization with piperidine to form the final product, N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogs:

Compound Name Substituents on Urea Nitrogen Piperidine Substituent Molecular Weight Key Features
Target Compound: N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea 2,4-difluorophenyl 1-[(4-fluorophenyl)sulfonyl] ~434 (estimated) High electronegativity (F), sulfonyl group enhances polarity and stability
1-(2,4-Dichlorophenyl)-3-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea 2,4-dichlorophenyl 1-[(4-fluorophenyl)sulfonyl] 446.318 Chlorine substituents increase lipophilicity and steric bulk
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea Allyl 1-[(4-chlorophenyl)sulfonyl] ~380 (estimated) Allyl group introduces conformational flexibility; Cl reduces electronegativity
N-(4-Fluorophenyl)-N'-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea 4-fluorophenyl and pyrimidinyl-linked phenyl Piperidinyl-pyrimidine hybrid 420.49 Heterocyclic extension may enhance target binding specificity
Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) 4-fluorophenyl (amide, not urea) 1-(2-phenylethyl) 382.49 Amide backbone and phenylethyl group target opioid receptors

Key Comparative Insights

The 4-fluorophenylsulfonyl group increases polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs (e.g., para-fluorofentanyl in ), likely improving solubility but reducing membrane permeability .

Steric and Conformational Differences: The allyl group in introduces flexibility, which may alter binding pocket interactions compared to the rigid aromatic substituents in the target compound .

Biological Relevance :

  • Para-fluorofentanyl () and related fentanyl analogs () highlight the pharmacological impact of fluorinated aromatic groups in opioid receptor binding. While the target compound is a urea derivative, its fluorinated motifs may share metabolic resistance mechanisms with these amides .
  • Chlorinated analogs (e.g., ) exhibit increased lipophilicity, which could enhance blood-brain barrier penetration but may also raise toxicity risks .

Biological Activity

N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C13H12F3N3O2SC_{13}H_{12}F_3N_3O_2S, with a molecular weight of approximately 321.31 g/mol. The chemical structure features a difluorophenyl group and a piperidine moiety linked through a urea functional group, which is crucial for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes. For instance, it has been shown to inhibit monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. The reported IC50 value for this inhibition is 1522 nM, indicating moderate potency . This inhibition leads to significant suppression of fat absorption in animal models, with a reported 57% reduction in an oral lipid tolerance test.

Anticancer Activity

The compound has also demonstrated potential anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action suggests that the compound could be developed as a therapeutic agent for certain cancers.

Structure-Activity Relationship (SAR)

SAR studies have provided insights into how modifications of the chemical structure influence biological activity. For example, altering the position or type of substituents on the phenyl rings significantly impacts enzyme binding affinity and selectivity. The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake .

Case Study 1: Lipid Metabolism

In a controlled study involving mice, the administration of this compound resulted in marked reductions in serum triglycerides and cholesterol levels. These effects were attributed to the inhibition of MGAT2, highlighting the compound's potential for treating obesity and metabolic disorders .

Case Study 2: Cancer Cell Line Testing

In vitro tests using human breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability by approximately 40% after 48 hours. Mechanistic studies indicated that this effect was mediated by caspase activation and subsequent apoptosis .

Data Summary Table

Biological Activity Effect IC50/Other Metrics
MGAT2 InhibitionModerate potencyIC50 = 1522 nM
Fat Absorption SuppressionSignificant reduction57% inhibition
Cancer Cell Viability ReductionDecreased by ~40%After 48 hours

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